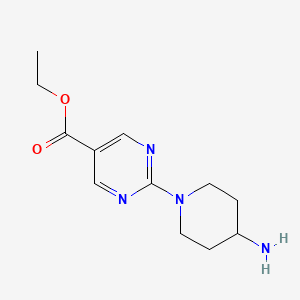

Ethyl 2-(4-aminopiperidin-1-yl)pyrimidine-5-carboxylate

Description

Ethyl 2-(4-aminopiperidin-1-yl)pyrimidine-5-carboxylate is a heterocyclic compound featuring a pyrimidine core substituted at the 2-position with a 4-aminopiperidine moiety and at the 5-position with an ethoxycarbonyl group. The 4-aminopiperidine group enhances solubility and hydrogen-bonding capacity, which can improve target binding and pharmacokinetic properties .

Properties

Molecular Formula |

C12H18N4O2 |

|---|---|

Molecular Weight |

250.30 g/mol |

IUPAC Name |

ethyl 2-(4-aminopiperidin-1-yl)pyrimidine-5-carboxylate |

InChI |

InChI=1S/C12H18N4O2/c1-2-18-11(17)9-7-14-12(15-8-9)16-5-3-10(13)4-6-16/h7-8,10H,2-6,13H2,1H3 |

InChI Key |

CMLAYCQDPHDXRP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1)N2CCC(CC2)N |

Origin of Product |

United States |

Preparation Methods

Formation of the Piperidine Ring

The piperidine ring, a six-membered nitrogen-containing heterocycle, is typically synthesized by cyclization reactions from appropriate precursors. Commonly, cyclization involves intramolecular nucleophilic substitution or reductive amination under acidic or basic catalysis.

- Cyclization Reaction: Precursors such as amino alcohols or diamines are cyclized under acidic or basic conditions to form the piperidine ring.

- Conditions: Acidic media (e.g., hydrochloric acid) or basic media (e.g., sodium hydroxide) at elevated temperatures (80–120°C) facilitate ring closure.

- Example: Reductive amination of a 4-piperidone intermediate with ammonia or primary amines using sodium cyanoborohydride as a reducing agent.

Introduction of the 4-Aminopiperidinyl Group

The 4-aminopiperidin-1-yl substituent is introduced via reductive amination or nucleophilic substitution:

- Reductive Amination: Reaction of 4-piperidone derivatives with ammonia or amines in the presence of reducing agents such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride.

- Nucleophilic Substitution: Substitution of a leaving group (e.g., halide) on a piperidine ring with an amine nucleophile.

- Typical Conditions: Mild acidic or neutral pH, room temperature to moderate heating (25–60°C).

Pyrimidine Ring Formation

The pyrimidine moiety is synthesized by condensation reactions involving β-dicarbonyl compounds and amidines or guanidines:

- Condensation Reaction: β-Ketoesters react with amidines under reflux conditions to form the pyrimidine ring.

- Catalysts and Solvents: Acidic or basic catalysts such as ammonium acetate; solvents include ethanol, acetic acid, or DMF.

- Alternative Methods: Use of thiourea followed by desulfurization with Raney nickel to yield 4-hydroxypyrimidines, which can be further functionalized.

Esterification

The ethyl ester group at the 5-position of the pyrimidine ring is introduced via esterification:

- Fischer Esterification: Reaction of the corresponding carboxylic acid with ethanol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

- Alternative Methods: Direct use of ethyl chloroformate or ethyl iodide under basic conditions.

- Reaction Conditions: Reflux in ethanol, removal of water to drive equilibrium towards ester formation.

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Piperidine ring cyclization | Amino alcohols, acid/base catalyst, heat | Formation of piperidine ring |

| 2 | Reductive amination | 4-Piperidone, ammonia/amine, NaBH3CN, mild pH | Introduction of 4-aminopiperidinyl group |

| 3 | Pyrimidine ring formation | β-Ketoester, amidine, reflux in ethanol/acetic acid | Formation of pyrimidine ring |

| 4 | Esterification | Carboxylic acid, ethanol, acid catalyst, reflux | Formation of ethyl ester group |

- Temperature: Most steps require moderate heating (50–120°C) to achieve optimal conversion.

- Solvent Choice: Polar protic solvents like ethanol or acetic acid are preferred for condensation and esterification; aprotic solvents like DMF may be used for ring formation.

- Catalysts: Acid catalysts (H2SO4, p-TsOH) promote esterification; base catalysts (NaOH) may be used in cyclization.

- Purification: Chromatographic techniques (silica gel column chromatography) and recrystallization are employed to isolate pure products.

| Step | Typical Yield (%) | Purity Assessment Methods | Notes |

|---|---|---|---|

| Piperidine ring formation | 70–85 | NMR, IR, Mass Spectrometry | High yields with optimized cyclization |

| Reductive amination | 65–80 | NMR, HPLC | Mild conditions prevent side reactions |

| Pyrimidine ring formation | 60–90 | NMR, UV-Vis, Mass Spectrometry | Yield depends on precursor purity |

| Esterification | 75–95 | NMR, GC-MS | Water removal improves esterification yield |

- Industrial synthesis often employs continuous flow chemistry to enhance reaction control and scalability.

- Catalytic processes using transition metals have been explored to improve efficiency in ring formation and amination steps.

- Alternative green chemistry approaches include solvent-free reactions and use of microwave irradiation to reduce reaction times.

- Studies report that the aminopiperidinyl substituent can be introduced via selective reductive amination, minimizing over-reduction or side-product formation.

The preparation of Ethyl 2-(4-aminopiperidin-1-yl)pyrimidine-5-carboxylate involves a sequence of well-established organic synthesis techniques: cyclization to form the piperidine ring, reductive amination to introduce the aminopiperidinyl substituent, condensation to build the pyrimidine ring, and esterification to install the ethyl ester group. Optimization of reaction conditions, choice of reagents, and purification methods are critical to achieving high yields and purity. Advances in catalytic and flow chemistry methods continue to improve the efficiency and sustainability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-aminopiperidin-1-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives of the compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(4-aminopiperidin-1-yl)pyrimidine-5-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a neuroprotective and anti-neuroinflammatory agent.

Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-aminopiperidin-1-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. Studies have shown that this compound can inhibit endoplasmic reticulum stress and apoptosis, as well as modulate the NF-kB inflammatory pathway . These actions contribute to its neuroprotective and anti-neuroinflammatory effects, making it a promising candidate for the treatment of various neurological conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications on the Piperidine Ring

Ethyl 2-(4-(hydroxymethyl)piperidin-1-yl)pyrimidine-5-carboxylate

- Structure: The 4-aminopiperidine group is replaced with a hydroxymethyl substituent.

- This modification may alter binding affinity in enzymatic targets due to the absence of a primary amine for hydrogen bonding .

Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate

- Structure: A methylpiperazine group replaces the 4-aminopiperidine.

- Impact : The tertiary amine in piperazine increases basicity, which could enhance membrane permeability. However, the lack of a primary amine may reduce interactions with acidic residues in target proteins .

Ethyl 2-((3S,4R)-4-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)-3-methoxy-piperidin-1-yl)pyrimidine-5-carboxylate (Compound 12)

- Structure : A bulky pyrrole carboxamide substituent is added to the piperidine ring.

- Impact: The steric bulk and electron-withdrawing chloro groups may hinder target binding but improve metabolic stability.

Modifications on the Pyrimidine Core

Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (Intermediate 134)

- Structure: Chlorine and methylthio groups replace the 4-aminopiperidine and pyrimidine substituents.

- Impact : The chloro group acts as a leaving group, making this compound a key intermediate for further functionalization. The methylthio group enhances electrophilicity, facilitating nucleophilic substitution reactions .

Ethyl 2-(pyridin-2-yl)pyrimidine-5-carboxylate Derivatives

- Structure: A pyridin-2-yl group replaces the 4-aminopiperidine.

- Impact : The aromatic pyridine ring enables π-π stacking interactions with target proteins, but the absence of a basic amine reduces solubility in physiological conditions .

Biological Activity

Ethyl 2-(4-aminopiperidin-1-yl)pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with an ethyl ester and a piperidine moiety. The presence of the amino group on the piperidine ring enhances its ability to interact with various biological targets.

The compound's mechanism of action primarily involves:

- Enzyme Interaction : The aminopiperidine moiety can form hydrogen bonds and ionic interactions with enzymes, potentially modulating their activity. The pyrimidine ring can engage in π-π stacking interactions, which are crucial for binding affinity to target proteins.

- Receptor Modulation : It may act as an inhibitor or modulator of specific receptors, influencing signaling pathways related to various diseases, including metabolic disorders and cancers.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown inhibitory effects on key kinases involved in cancer progression. In vitro assays demonstrated that derivatives of this compound can significantly inhibit cell proliferation in various cancer cell lines.

| Compound | Target Kinase | IC50 (nM) | Cell Line |

|---|---|---|---|

| This compound | CHK1 | <100 | HeLa |

| This compound | GSK3β | 480 | MCF7 |

These findings suggest that the compound could be further developed as a selective inhibitor for therapeutic applications in oncology .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it exhibits activity against certain bacterial strains, potentially through interference with bacterial metabolism or cell wall synthesis.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the piperidine and pyrimidine rings significantly affect biological activity. For example, variations in the substituents on the piperidine nitrogen or alterations in the pyrimidine's position can enhance binding affinity and selectivity towards specific targets.

Key Findings from SAR Studies:

- Piperidine Substituents : Introducing alkyl groups at the piperidine nitrogen enhances lipophilicity, improving cellular uptake.

- Pyrimidine Modifications : Substituting different functional groups at the 5-position of the pyrimidine ring can lead to increased potency against specific kinases .

Case Study 1: Inhibition of Calmodulin Kinases

A study focused on analogs of this compound demonstrated its efficacy in inhibiting calmodulin-dependent kinases (CaMKs). These kinases play a vital role in regulating insulin sensitivity. The analogs were able to restore insulin sensitivity in diet-induced obesity models, showcasing their therapeutic potential for metabolic disorders .

Case Study 2: Antimalarial Activity

Another investigation explored the compound's effectiveness against Plasmodium falciparum kinases, which are critical targets for developing new antimalarial drugs. The results indicated that some derivatives could inhibit these kinases effectively, suggesting a novel approach to combating malaria resistance .

Q & A

Q. What are the established synthetic routes for Ethyl 2-(4-aminopiperidin-1-yl)pyrimidine-5-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or coupling reactions between pyrimidine carboxylate derivatives and 4-aminopiperidine. Key steps include:

- Esterification : Use of coupling agents like HBTU (O-benzotriazole-tetramethyl urea hexafluorophosphate) to activate carboxyl groups for amide/amine bond formation .

- Optimization : Adjusting solvent polarity (e.g., acetonitrile vs. DMF), temperature (65–70°C for 5–6 hours), and stoichiometry of alkyl halides or amines to improve yields .

- Purification : Recrystallization from CHCl/CHOH (2:1 ratio) or column chromatography to isolate the product .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- X-ray crystallography : SHELX software (SHELXL/SHELXD) is widely used for refining crystal structures. Key parameters include bond lengths (C–N: ~1.34 Å, C–O: ~1.21 Å) and hydrogen-bonding networks .

- Spectroscopy :

- NMR : H NMR signals for the ethyl ester group (δ 1.3–1.4 ppm for CH, δ 4.2–4.4 ppm for CH) and piperidine protons (δ 2.5–3.5 ppm).

- HRMS : Molecular ion peaks matching the exact mass (e.g., CHNO: calculated 275.15 g/mol).

- Purity assessment : HPLC with UV detection (λ = 254 nm) to confirm >95% purity .

Q. What are the primary pharmacological targets of this compound, and how is activity validated?

- Kinase inhibition : The pyrimidine core and piperidine moiety are structural mimics of ATP-binding sites in kinases. Assays include:

Advanced Research Questions

Q. How can reaction intermediates or impurities be identified and minimized during synthesis?

- Impurity profiling : LC-MS or GC-MS to detect by-products like unreacted starting materials (e.g., ethyl pyrimidine carboxylate intermediates) or esterification side products .

- Process optimization :

- Temperature control : Lowering reaction temperature to 40–45°C during rotary evaporation reduces thermal degradation .

- Catalyst screening : Use of KHSO under ultrasonic irradiation to enhance regioselectivity in heterocyclic ring formation .

Q. What challenges arise in crystallographic analysis, and how are hydrogen-bonding patterns resolved?

- Twinned crystals : SHELXL’s TWIN command is used to model diffraction data from non-merohedral twinning .

- Hydrogen-bonding networks : Graph-set analysis (e.g., Etter’s rules) identifies motifs like R_2$$^2(8) rings between pyrimidine N–H and ester carbonyl groups .

- Validation tools : PLATON/ADDSYM for symmetry checks and CIF validation using IUCr standards .

Q. How do structural modifications (e.g., substituents on piperidine or pyrimidine) affect bioactivity?

- SAR studies :

- Piperidine substitution : 4-Amino groups enhance solubility and hydrogen-bond donor capacity, improving target binding (e.g., ΔG = -8.2 kcal/mol in docking studies) .

- Ester vs. amide : Ethyl esters improve membrane permeability compared to carboxylic acids (logP = 1.67 vs. -0.3) .

- Data contradiction : Bulky substituents (e.g., trifluoromethyl) may increase potency but reduce solubility, requiring balance in lead optimization .

Q. What computational methods are used to predict binding modes and guide synthesis?

- Molecular docking : AutoDock Vina or Glide to simulate interactions with acetylcholinesterase (e.g., π-π stacking with Trp86) .

- MD simulations : GROMACS for assessing stability of ligand-protein complexes (RMSD < 2.0 Å over 100 ns) .

- QSAR models : Hammett constants (σ) to correlate electronic effects of substituents with IC values .

Methodological Tables

Q. Table 1. Key Reaction Parameters for Optimized Synthesis

| Parameter | Optimal Condition | Impact on Yield | Reference |

|---|---|---|---|

| Solvent | Acetonitrile | +15% vs. DMF | |

| Temperature | 65–70°C | >80% conversion | |

| Coupling Agent | HBTU | 90% efficiency | |

| Reaction Time | 8 hours | Minimal side products |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.